molecular formula C14H10Br2O4 B1425491 Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate CAS No. 59950-04-8

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

Cat. No. B1425491
CAS RN: 59950-04-8
M. Wt: 402.03 g/mol
InChI Key: AYNJKLGLVWJRJK-UHFFFAOYSA-N
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Description

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate (DBDCB) is an organic compound with the molecular formula C14H10Br2O4 . It has a molecular weight of 402.04 g/mol .

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Synthesis of Axially Chiral Ternaphthalenes : A study by Hayashi, Hayashizaki, and Ito (1989) explored the cross-coupling of 2-methyl-1-naphthylmagnesium bromide with 1,5- and 1,4-dibromonaphthalenes using a chiral ferrocenylphosphine-nickel catalyst, yielding axially chiral ternaphthalenes (Hayashi, Hayashizaki, & Ito, 1989).

Catalysis and Polymer Chemistry

  • Cyclopentadithiophene–Terephthalic Acid Copolymers : Yao et al. (2017) investigated conjugated polymers comprising cyclopentadithiophene and dimethyl terephthalate or terephthalic acid units for use in Si-based lithium-ion batteries. The study highlighted the application of these materials in energy storage technologies (Yao et al., 2017).

Organic Electronics

  • C–H Arylation of Unsubstituted Furan and Thiophene : Matsidik et al. (2015) discussed the use of dimethyl 2,6-naphthalene dicarboxylate in the preparation of donor–acceptor–donor building blocks for organic electronics, highlighting its importance in the development of conjugated materials (Matsidik et al., 2015).

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Analysis of Dimethyl 2,2'-bithiophenedicarboxylates : Pomerantz, Amarasekara, and Dias (2002) described the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, providing insights into the molecular conformation of these compounds (Pomerantz, Amarasekara, & Dias, 2002).

Reaction Mechanisms and Chemical Transformations

  • Bromination and Transformation Studies : Cooke, Johnson, and Owen (1960) investigated the bromination of 2,7-dihydroxynaphthalene, leading to the formation of dibromo derivatives and providing insights into reaction mechanisms and chemical transformations (Cooke, Johnson, & Owen, 1960).

Mechanism of Action

The mechanism of action of DBDCB is not specified in the search results. This is likely because it is a basic organic compound and does not have a specific biological target .

Safety and Hazards

DBDCB is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNJKLGLVWJRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722323
Record name Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59950-04-8
Record name Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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